molecular formula C20H21NO4 B557868 Fmoc-5-Ava-OH CAS No. 123622-48-0

Fmoc-5-Ava-OH

Cat. No.: B557868
CAS No.: 123622-48-0
M. Wt: 339,39 g/mole
InChI Key: ULLSWWGYZWBPHK-UHFFFAOYSA-N
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Description

Fmoc-5-Ava-OH: is a synthetic organic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for amino acids during peptide synthesis . This compound is known for its stability and ease of removal under mild conditions, making it a popular choice in the field of organic chemistry.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Mechanism of Action

Target of Action

It is known that the compound is used in peptide synthesis , suggesting that its targets could be specific amino acid sequences in proteins.

Mode of Action

Fmoc-5-Ava-OH is a derivative of the amino acid valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group serves as a protective group for the amino group during peptide synthesis . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its role in peptide synthesis could be affected by factors such as pH, temperature, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-Ava-OH typically involves the protection of the amino group of pentanoic acid with the Fmoc group. This can be achieved through the reaction of pentanoic acid with Fmoc chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors allows for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Fmoc chloride, triethylamine, piperidine, carbodiimides.

    Conditions: Room temperature, organic solvents like dichloromethane and DMF.

Major Products:

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLSWWGYZWBPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123622-48-0
Record name 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2.00 g 5-aminopentanoic acid and 3.62 g of sodium carbonate in 30 ml of water was cooled to 0° C. and 4.41 g of 9-fluorenylmethyl chloroformate in 10 ml of tetrahydrofuran was added dropwise. The mixture was allowed to warm to room temperature and stirred for 2 hours. The mixture was then diluted with water and washed with ether. The aqueous solution was cooled to 0° C. and adjusted to pH 2 with 3N hydrochloric acid. The resulting white solid was collected by filtration and dried to give N-(9-fluorenylmethoxycarbonyl)-5-amino-pentanoic acid.
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2 g
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4.41 g
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10 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid improve the performance of perovskite solar cells?

A: The research article "[High efficiency and stability of perovskite solar cells from π-conjugated 5-(Fmoc-amino) valeric acid modification]" [] investigates the incorporation of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid into perovskite solar cells. While the abstract doesn't provide specific details on the mechanism of action, it highlights that the modification leads to enhanced efficiency and stability of the solar cells. This suggests that the compound likely plays a role in optimizing the perovskite film formation, improving charge transport, or reducing defect sites within the cell, all of which can contribute to better device performance. Further research is needed to elucidate the precise interactions and mechanisms at play.

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